cis-2-Phenylcyclohexylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Phenylcyclohexylamine hydrochloride: is a chemical compound with a cyclohexane ring substituted with a phenyl group and an amine group in the cis configuration. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Phenylcyclohexylamine hydrochloride typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of phenylcyclohexane with ammonia or an amine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using similar nucleophilic substitution methods. The process may include purification steps such as recrystallization to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: cis-2-Phenylcyclohexylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
cis-2-Phenylcyclohexylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of cis-2-Phenylcyclohexylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
- cis-4-Phenylcyclohexylamine hydrochloride
- cis-2-Benzylamino-cyclohexanol hydrochloride
- cis-2-Aminocyclohexanol hydrochloride
Comparison: cis-2-Phenylcyclohexylamine hydrochloride is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications .
Properties
CAS No. |
79389-38-1 |
---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
(1R,2R)-2-phenylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H/t11-,12-;/m1./s1 |
InChI Key |
FPWNXZWCBDBELJ-MNMPKAIFSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.